Product packaging for Guanidine, N,N-diethyl-N',N''-diphenyl-(Cat. No.:CAS No. 101577-97-3)

Guanidine, N,N-diethyl-N',N''-diphenyl-

Cat. No.: B3045031
CAS No.: 101577-97-3
M. Wt: 267.37 g/mol
InChI Key: QLZQQUJBXZSKDI-UHFFFAOYSA-N
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Description

Contextualization of Guanidine (B92328) Derivatives as Key Chemical Entities

Guanidine, [HN=C(NH₂)₂], is a nitrogen-rich organic compound first isolated in 1861 by Adolph Strecker from guanine (B1146940). The guanidinium (B1211019) group is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement allows for significant resonance delocalization of the positive charge in its protonated form, the guanidinium cation. This delocalization results in exceptional stability of the cation, making guanidine one of the strongest organic bases in aqueous solution.

The guanidine moiety is a fundamental functional group found in various natural products and biomolecules. Its most notable natural occurrence is in the side chain of the amino acid arginine, which is crucial for protein structure and function. Other significant biological derivatives include creatine, which plays a key role in energy metabolism in muscle tissue. The unique properties of the guanidine group have made its derivatives versatile compounds in medicinal chemistry and other industrial fields.

Table 1: Fundamental Properties of the Guanidine Functional Group

Property Description
Basicity Exceptionally high (pKa of conjugate acid ~13.5) due to resonance stabilization of the guanidinium cation.
Structure A central carbon atom bonded to three nitrogen atoms in a planar Y-shape.
Biological Role Key component of the amino acid arginine, creatine, and various alkaloids and peptides. researchgate.net

| Bonding | The C-N bonds in the guanidinium cation have partial double bond character, and the positive charge is delocalized over all three nitrogen atoms. |

Overview of Substituted Guanidines in Research and Advanced Synthesis

The substitution of hydrogen atoms on the nitrogen atoms of the guanidine core with various organic groups gives rise to a vast class of compounds known as substituted guanidines. These derivatives are of great importance in contemporary research and advanced synthesis due to their tunable steric and electronic properties. Fully substituted guanidines, in particular, are key for developing bioactive molecules.

In advanced synthesis, substituted guanidines are widely used as strong, non-nucleophilic organic bases and as catalysts. Their high basicity facilitates a range of chemical transformations. Furthermore, chiral-substituted guanidines have been developed and employed as effective organocatalysts in asymmetric synthesis. The guanidine moiety's ability to form stable hydrogen bonds also allows it to act as an organocatalyst in reactions such as Diels-Alder and Michael additions. In the field of organometallic chemistry, guanidinate anions (the deprotonated form of guanidines) are used as versatile ligands for various metal centers, finding applications in catalysis and materials science.

Historical Development of Guanidine Chemistry with Relevance to N,N-Diethyl-N',N''-Diphenylguanidine

The history of guanidine chemistry began with Adolph Strecker's isolation of the parent compound in 1861 through the degradation of guanine obtained from guano. This discovery laid the groundwork for future investigations into this class of compounds. Early synthetic methods developed in the late 19th and early 20th centuries often involved the reaction of calcium cyanamide (B42294) or dicyandiamide (B1669379) with ammonium (B1175870) salts.

The development of synthetic routes to the parent compound, N,N'-diphenylguanidine (DPG), was a significant step. One common industrial preparation involves reacting aniline (B41778) with cyanogen (B1215507) chloride. canada.ca Another method involves the synthesis of N,N'-diphenylthiourea from aniline, which is then desulfurized to yield DPG. google.com These foundational synthetic strategies for symmetrically substituted guanidines provided the chemical knowledge necessary to later develop more complex, asymmetrically substituted derivatives like N,N-diethyl-N',N''-diphenylguanidine. The ability to selectively introduce different substituents (in this case, two ethyl groups and two phenyl groups) onto the nitrogen atoms represents a more advanced stage in the evolution of guanidine synthesis.

Scope and Research Significance of N,N-Diethyl-N',N''-Diphenylguanidine Studies in Contemporary Chemistry

Dedicated research focusing specifically on N,N-diethyl-N',N''-diphenylguanidine is not extensive in the available scientific literature. Unlike its well-documented parent compound, N,N'-diphenylguanidine (DPG), which has widespread use as a rubber vulcanization accelerator, the diethyl-diphenyl derivative appears to be a compound of more niche interest. canada.cacymitquimica.comdrugbank.com

While direct studies are scarce, the synthesis of more complex molecules containing the N,N-diethyl-1,3-diphenylguanidine framework has been reported. For instance, a carbazole-based derivative, 2-[4-(Carbazol-9-yl)phenyl]-1,3-diethyl-1,3-diphenylguanidine, was synthesized for investigation as a material for blue organic light-emitting diodes (OLEDs). nih.gov The synthesis of this material involved a precursor derived from N,N'-diethyl-N,N'-diphenylthiourea, demonstrating a viable synthetic pathway to this structural class. nih.gov Similarly, other highly substituted derivatives like N''-(2,6-Dimethylphenyl)-N,N'-diethyl-N,N'-diphenylguanidine have been characterized, indicating that the core structure is synthetically accessible. nih.gov

Table 2: Physicochemical Properties of N,N'-Diphenylguanidine (Parent Compound)

Property Value
CAS Number 102-06-7
Molecular Formula C₁₃H₁₃N₃
Molecular Weight 211.26 g/mol
Appearance White to light yellow crystalline solid. cymitquimica.com
Melting Point 146-148 °C.
Solubility Soluble in ethanol, chloroform, hot benzene; slightly soluble in water.

| Primary Use | Rubber vulcanization accelerator. canada.cacymitquimica.comdrugbank.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N3 B3045031 Guanidine, N,N-diethyl-N',N''-diphenyl- CAS No. 101577-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethyl-2,3-diphenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-3-20(4-2)17(18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZQQUJBXZSKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NC1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387980
Record name Guanidine, N,N-diethyl-N',N''-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101577-97-3
Record name Guanidine, N,N-diethyl-N',N''-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Diethyl N ,n Diphenylguanidine and Analogous Tetrasubstituted Guanidines

Classical Synthetic Routes to Guanidines and their Adaptations for Complex Substitution Patterns

The traditional synthesis of guanidines often involves the guanylation of amines. For a tetrasubstituted guanidine (B92328) like N,N-diethyl-N',N''-diphenylguanidine, this would typically involve the reaction of a suitably activated precursor with the appropriate amines. One of the most established methods is the desulfurization of a thiourea (B124793) precursor. In this approach, a tetrasubstituted thiourea, N,N-diethyl-N',N''-diphenylthiourea, would be the key intermediate. This thiourea can be synthesized from the reaction of diphenylthiourea with diethylamine (B46881). The subsequent conversion to the guanidine is achieved using a desulfurizing agent, such as a heavy metal salt (e.g., HgCl₂, PbO) or other reagents like the Mukaiyama reagent.

Another classical approach involves the reaction of a carbodiimide (B86325) with an amine. For the target molecule, diphenylcarbodiimide (B3054861) could be reacted with diethylamine. This reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the carbodiimide. The general scheme for these classical routes is presented in Table 1.

Table 1: Overview of Classical Synthetic Routes

MethodPrecursorsKey Reagents/ConditionsGeneral Applicability
Thiourea DesulfurizationN,N-diethyl-N',N''-diphenylthioureaHgCl₂, PbO, Mukaiyama's reagentWidely applicable for various substitution patterns.
Carbodiimide AdditionDiphenylcarbodiimide, DiethylamineAcid or metal catalystsEffective for the synthesis of unsymmetrically substituted guanidines.

Advanced Strategies for Guanidinylation Reactions

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of complex guanidines, offering improvements in terms of yield, selectivity, and substrate scope.

Transition Metal Catalyzed Guanidine Synthesis

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds in guanidine synthesis. Catalysts based on copper, palladium, and other transition metals can facilitate the coupling of amines with various guanylating agents under milder conditions than classical methods. For the synthesis of N,N-diethyl-N',N''-diphenylguanidine, a transition metal catalyst could be employed to promote the addition of diethylamine to diphenylcarbodiimide or a related precursor. These reactions often exhibit high functional group tolerance and can proceed with high efficiency.

Photocatalytic Approaches to Guanidine Synthesis from Precursors (e.g., Thioureas)

Photocatalysis offers a green and sustainable alternative for guanidine synthesis. Visible-light-mediated photocatalysis can be used for the desulfurization of thioureas to form guanidines. In a typical setup, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and initiates a single-electron transfer process, leading to the formation of a reactive intermediate from the thiourea. This intermediate then reacts with an amine to yield the guanidine product. This method avoids the use of stoichiometric and often toxic heavy metal reagents.

One-Pot and Multicomponent Reactions for Substituted Guanidines

One-pot and multicomponent reactions (MCRs) provide a highly efficient and atom-economical approach to the synthesis of substituted guanidines. These strategies involve the combination of three or more reactants in a single reaction vessel to form the desired product in a sequential manner, avoiding the isolation of intermediates. A potential MCR for N,N-diethyl-N',N''-diphenylguanidine could involve the reaction of aniline (B41778), a source of the central carbon atom (e.g., carbon disulfide to form a thiourea in situ), and diethylamine in the presence of a suitable catalyst or activating agent.

Stereoselective Synthesis of Chiral N,N-Diethyl-N',N''-Diphenylguanidine Analogues

The synthesis of chiral guanidines is of great interest due to their application as organocatalysts in asymmetric synthesis. While specific methods for the stereoselective synthesis of chiral N,N-diethyl-N',N''-diphenylguanidine analogues are not extensively reported, general strategies for introducing chirality into guanidine scaffolds can be applied. This can be achieved by using chiral amines as starting materials or by employing a chiral auxiliary. The resulting chiral guanidines can then be used to catalyze a variety of stereoselective transformations. The development of stereoselective routes to chiral tetrasubstituted guanidines remains an active area of research.

Green Chemistry Approaches in Guanidine Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for guanidine synthesis. These approaches focus on reducing waste, avoiding hazardous reagents, and using renewable resources. Examples of green chemistry approaches applicable to the synthesis of N,N-diethyl-N',N''-diphenylguanidine and its analogs include:

Use of Water as a Solvent: Performing reactions in water instead of volatile organic solvents can significantly reduce the environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times.

Catalytic Methods: As discussed earlier, the use of catalytic amounts of reagents is inherently greener than stoichiometric approaches.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can minimize waste and simplify product purification.

The application of these green methodologies to the synthesis of complex guanidines is a growing trend, aiming to make their production more sustainable.

Fundamental Reactivity and Physical Organic Chemistry of N,n Diethyl N ,n Diphenylguanidine

Basicity and Proton Affinity Studies in Non-Aqueous and Diverse Solvent Systems

Guanidines are recognized as strong organic bases, a characteristic attributed to the resonance stabilization of the corresponding guanidinium (B1211019) cation formed upon protonation. The basicity of N,N-diethyl-N',N''-diphenylguanidine is significantly influenced by the nature of its substituents and the solvent system in which it is dissolved.

The pKa values of a wide range of organic bases, including various guanidines, have been compiled in solvents such as acetonitrile (B52724) (MeCN), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF). ut.ee These compilations reveal that the basicity of guanidines can span a vast range, with some derivatives qualifying as superbases. ut.ee The basicity of N,N-diethyl-N',N''-diphenylguanidine in these solvents is expected to be substantial, though tempered by the presence of the phenyl groups.

Proton affinity (PA) and gas-phase basicity (GB) are intrinsic measures of a molecule's basicity, devoid of solvent effects. nih.gov These values can be determined experimentally or through computational methods. nih.govd-nb.info For guanidine (B92328) derivatives, high GB values are often observed, with some falling into the category of superbases (GB > 240 kcal mol⁻¹). The substitution pattern on the guanidine core is a critical determinant of these values. While specific experimental PA and GB values for N,N-diethyl-N',N''-diphenylguanidine are not documented, computational studies on related systems can provide reliable estimates.

Table 1: Comparison of pKa Values of Selected Guanidines in Acetonitrile

CompoundpKa in Acetonitrile
1,1,3,3-Tetramethylguanidine (TMG)23.3
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)24.3
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)26.0
N,N'-Diphenylguanidine17.9

Quantitative Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a pivotal role in the structure, reactivity, and molecular recognition properties of guanidines. N,N-diethyl-N',N''-diphenylguanidine, despite being a tetrasubstituted guanidine without N-H protons in its neutral form, can participate in hydrogen bonding upon protonation to form the guanidinium cation.

While the neutral form of N,N-diethyl-N',N''-diphenylguanidine lacks the requisite N-H protons for classical intramolecular hydrogen bonding, such interactions can become significant in related structures or upon protonation. In certain substituted guanidines, intramolecular hydrogen bonds can pre-organize the molecule into a specific conformation, thereby influencing its reactivity and basicity. researchgate.netcore.ac.uk For instance, in protonated guanidines with appropriate substituents, an intramolecular hydrogen bond can form between an N-H group and another acceptor atom within the same molecule, leading to a more rigid and stabilized structure. Computational studies can be employed to investigate the potential for such interactions in the protonated form of N,N-diethyl-N',N''-diphenylguanidine.

Lewis Basicity and Nucleophilic Character of Substituted Guanidines

Beyond their Brønsted basicity, guanidines also exhibit significant Lewis basicity and nucleophilicity, which are central to their use as organocatalysts. researchgate.netnih.govnii.ac.jp

The lone pair of electrons on the imino nitrogen atom of N,N-diethyl-N',N''-diphenylguanidine is the primary site of its Lewis basicity. This allows it to act as a potent nucleophile, capable of attacking electrophilic centers. The nucleophilicity of guanidines is generally high, often exceeding that of other common organocatalysts. researchgate.net The interplay of electronic and steric effects from the substituents governs the nucleophilic character. The diethyl groups on one nitrogen atom enhance the electron density at the imino nitrogen through an inductive effect, thereby increasing its nucleophilicity. Conversely, the phenyl groups can delocalize the lone pair, and their steric bulk can hinder the approach to an electrophile.

In the context of organocatalysis, the guanidine can act as a nucleophilic catalyst by forming a reactive intermediate with the substrate. nih.gov The high nucleophilicity of guanidines makes them effective catalysts for a variety of organic transformations. irb.hr Kinetic studies on the reactions of guanidines with electrophiles can provide a quantitative measure of their nucleophilicity. wwu.edu

Conformational Analysis and Dynamics of Tetrasubstituted Diarylguanidines

The conformational landscape of N,N-diethyl-N',N''-diphenylguanidine is complex, arising from the restricted rotation around several single and double bonds within the molecule. Understanding the conformational preferences and the dynamics of their interconversion is key to elucidating its reactivity.

The rotation around the C-N bonds of the diethylamino and diphenylamino groups, as well as the C=N double bond, can lead to various stable conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics. nih.govnih.gov At room temperature, the rotation around some of these bonds may be fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, the interconversion can be slowed down, allowing for the observation of distinct signals for different conformers.

Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping the potential energy surface and identifying the low-energy conformers and the transition states connecting them. nih.govnih.gov These calculations can provide insights into the relative stabilities of different conformations and the energy barriers for their interconversion. For tetrasubstituted diarylguanidines, the orientation of the aryl groups relative to the guanidine plane is a key conformational feature. Steric interactions between the substituents play a significant role in determining the preferred conformations. mdpi.com

Mechanistic Elucidation of N,n Diethyl N ,n Diphenylguanidine Catalyzed Reactions

Catalytic Modes of Action: Brønsted Basicity, Lewis Basicity, and Hydrogen Bond Donor Properties

Guanidines, including N,N-Diethyl-N',N''-diphenylguanidine, can operate through several distinct modes of activation, a versatility that stems from their unique CN₃ core. academie-sciences.fr The primary modes are Brønsted basicity, Lewis basicity, and, through its conjugate acid, hydrogen bond donation.

Brønsted Basicity: Guanidines are renowned for their strong organic basicity, often falling into the category of superbases. researchgate.net This high basicity is due to the exceptional resonance stabilization of the protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms. researchgate.net In the case of N,N-Diethyl-N',N''-diphenylguanidine, the basicity of the imine nitrogen is modulated by its substituents. The two ethyl groups are electron-donating, increasing the electron density and thus the Brønsted basicity. Conversely, the two phenyl groups are electron-withdrawing via induction, which would decrease basicity. This electronic tug-of-war, combined with the significant steric hindrance around the basic site, defines its efficacy in abstracting protons from substrate molecules to generate reactive nucleophiles. researchgate.net

Lewis Basicity: The lone pairs of electrons on the amino nitrogens can also allow the guanidine (B92328) to act as a Lewis base, participating in nucleophilic catalysis. However, this mode is less common than Brønsted base catalysis and is highly dependent on the reaction partners. researchgate.net

Hydrogen Bond Donor Properties: Upon protonation, the resulting N,N-Diethyl-N',N''-diphenylguanidinium ion becomes a potent hydrogen bond donor. researchgate.net This cation can form strong, charge-assisted hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. nih.gov This bifunctional capability is a hallmark of guanidine catalysis; the neutral guanidine can deprotonate a pro-nucleophile while its conjugate acid, formed in situ, simultaneously activates the electrophile via hydrogen bonding. nih.govmdpi.com The planar and stable nature of the guanidinium core makes it an excellent scaffold for orienting substrates within the transition state. nih.gov

The versatile CN₃ core of guanidines enables them to function through multiple activation modes, including as Brønsted and Lewis bases in their neutral form, and as Brønsted and Lewis acids in their protonated guanidinium state. academie-sciences.fr

Table 1: Comparison of pKₐH Values for Selected Organic Bases
CompoundStructurepKₐH (in Acetonitrile)Class
Triethylamine(C₂H₅)₃N18.82Tertiary Amine
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene24.31Amidine
TMG1,1,3,3-Tetramethylguanidine23.3Guanidine
TBD1,5,7-Triazabicyclo[4.4.0]dec-5-ene26.0Bicyclic Guanidine

This table presents representative pKₐH values to illustrate the high basicity of guanidines compared to other common organic bases. Data for N,N-Diethyl-N',N''-diphenylguanidine is not available but is expected to be influenced by its specific substitution pattern.

Kinetic Studies of Guanidine-Mediated Transformations

Kinetic analysis of guanidine-catalyzed reactions provides crucial insights into the reaction mechanism, including the identification of the slowest step and the influence of catalyst and substrate structure on the reaction rate.

In many reactions catalyzed by guanidines acting as Brønsted bases, the deprotonation of the pro-nucleophile is the rate-determining step (RDS). nih.gov For example, in the aza-Henry reaction, computational studies have shown that the activation of nitromethane by the guanidine catalyst has the highest energy barrier in the catalytic cycle. nih.gov This initial proton transfer forms an ion-pair intermediate, which then proceeds through lower-energy steps to the final product. nih.gov

When the initial deprotonation is the RDS, the reaction rate is typically first-order with respect to the concentration of the guanidine catalyst and the pro-nucleophile. The order with respect to the electrophile can be zero or one, depending on whether it participates in the RDS. If the guanidinium ion activates the electrophile in a bifunctional mechanism during the RDS, the reaction will also show a first-order dependence on the electrophile's concentration.

Substituent effects play a critical role in modulating the rate of guanidine-catalyzed reactions. These effects can be analyzed for both the catalyst and the substrates.

Catalyst Substituents: For a catalyst like N,N-Diethyl-N',N''-diphenylguanidine, the electronic nature of the substituents directly impacts its basicity and, consequently, its catalytic activity. Electron-donating groups (e.g., alkyls like ethyl) enhance basicity and generally accelerate reactions where proton abstraction is rate-determining. In contrast, electron-withdrawing groups (e.g., aryls like phenyl) decrease basicity, which may slow the reaction. Steric hindrance from bulky substituents can also influence reaction rates, potentially favoring attack at less hindered sites or slowing down the association of reactants with the catalyst. wwu.edu

Substrate Substituents: The electronic properties of substituents on the substrates also have a predictable influence on reaction kinetics. For instance, in conjugate additions to nitroalkenes, electron-withdrawing groups on the nitroalkene enhance its electrophilicity and typically increase the reaction rate. Conversely, electron-donating groups can decrease the rate. mdpi.com These relationships are often quantifiable through linear free-energy relationships, such as Hammett plots.

Investigation of Reaction Intermediates (e.g., Carbodiimide (B86325) Intermediates)

The mechanism of certain guanidine-involved processes may proceed through discrete, sometimes observable, intermediates. A key intermediate in some guanidine transformations is a carbodiimide. wwu.edursc.org

In thermal guanidine metathesis reactions, where N-substituents are exchanged between guanidine molecules, a dissociative mechanism is proposed. wwu.edursc.org This pathway involves the reversible dissociation of a multisubstituted guanidine into a carbodiimide and an amine. For N,N-Diethyl-N',N''-diphenylguanidine, this could hypothetically involve dissociation into N,N'-diethylcarbodiimide and aniline (B41778), or N-ethyl-N'-phenylcarbodiimide and N-ethylaniline. The resulting carbodiimide is highly reactive and can be intercepted by other amines present in the system to form a new guanidine, driving the metathesis. The direct observation of a carbodiimide intermediate via in-situ IR spectroscopy provides strong evidence for this dissociative pathway. wwu.edu

In other contexts, such as the synthesis of guanidines, carbodiimides are used as the starting electrophile. The reaction proceeds via the nucleophilic addition of an amine to the central carbon of the carbodiimide. This process can be catalyzed by Lewis acids, which activate the carbodiimide toward attack. acs.orgresearchgate.net

Thermodynamic vs. Kinetic Control in Guanidine-Involved Processes

The outcome of a reaction that can form multiple products is often dictated by whether it is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com Guanidine catalysts, particularly sterically hindered ones like N,N-Diethyl-N',N''-diphenylguanidine, can be instrumental in directing this selectivity. libretexts.org

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one formed fastest, i.e., via the lowest activation energy pathway. wikipedia.org A bulky guanidine base may selectively abstract a proton from a less sterically hindered but thermodynamically less stable position on a substrate. This generates the "kinetic" nucleophile (e.g., a kinetic enolate), which leads to the kinetic product. wikipedia.org

Thermodynamic Control: Under thermodynamic control (at higher temperatures or longer reaction times, allowing for equilibrium to be established), the most stable product is the major isomer. wikipedia.org Even if the kinetic product is formed first, the reversibility of the deprotonation step allows for equilibration to the more stable "thermodynamic" nucleophile, which ultimately leads to the most stable final product. wwu.edursc.org

Studies on thermal guanidine metathesis have demonstrated that these reactions occur under thermodynamic control, where the final distribution of guanidine products is determined by their relative steric congestion and stability. wwu.edursc.org

Table 2: Factors Influencing Reaction Control
FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Base Bulky, strong, non-nucleophilicSmaller, may allow for equilibration
Product-Determining Factor Lowest activation energy (Eₐ)Lowest product energy (Gibbs Free Energy, G)
Reversibility Often irreversible or slow reversalReversible

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly impact the mechanism, rate, and selectivity of guanidine-catalyzed reactions. rsc.org Solvents interact with the reactants, catalyst, intermediates, and transition states, altering their relative energies. acs.orgnih.gov

Polar Aprotic Solvents: Solvents like acetonitrile (B52724), THF, or dichloromethane are commonly used. Their polarity can help to stabilize charged intermediates and transition states, which are common in reactions involving proton transfer and the formation of ionic species. This stabilization can lower the activation energy and accelerate the reaction. acs.org

Polar Protic Solvents: Solvents such as alcohols or water can significantly affect the reaction. While they can also stabilize charged species, their ability to act as hydrogen bond donors allows them to strongly solvate the basic guanidine catalyst. mdpi.com This solvation can reduce the catalyst's effective basicity and nucleophilicity, potentially slowing down the reaction. Furthermore, protic solvents can compete with the guanidinium catalyst in hydrogen bonding to the substrate.

Nonpolar Solvents: In nonpolar solvents like toluene or hexane, the solubility of charged species is low. Reactions proceeding through neutral pathways may be favored, while those involving charged intermediates might be significantly slower. However, the lack of solvent competition can sometimes enhance the specific hydrogen-bonding interactions between the catalyst and substrates. rsc.org

Computational Chemistry and Theoretical Modelling of N,n Diethyl N ,n Diphenylguanidine

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has become a standard method for predicting the molecular properties of large organic frameworks with a favorable balance of accuracy and computational cost. ufms.br For guanidine (B92328) derivatives, DFT calculations are instrumental in determining the most stable geometric conformations (structural optimization) and understanding their relative energies.

The process of structural optimization involves finding the minimum energy geometry of the molecule on its potential energy surface. This is achieved using algorithms that iteratively adjust the atomic coordinates until the forces on the atoms are negligible. For a related compound, N,N'-diphenylguanidinium nicotinate monohydrate (DPGNH), the molecular structure was optimized using the B3LYP functional with a 6-31G(d,p) basis set. ufms.br This level of theory is widely applied to organic molecules to predict structural parameters like bond lengths and angles.

The guanidine core of these molecules exhibits characteristic bond lengths and angles that reflect its delocalized electronic nature. In various substituted guanidines, the C=N double bond is typically shorter (around 1.29 Å) than the C-N single bonds (ranging from 1.35 to 1.41 Å). researchgate.net The N-C-N bond angles often deviate from the ideal 120° of a trigonal planar geometry, indicating steric and electronic influences from the substituents. researchgate.net

Table 1: Representative Guanidine Core Structural Parameters from Computational Studies on Related Compounds Data based on computationally or crystallographically determined structures of various substituted guanidines. researchgate.net

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C=N 1.28 - 1.30
C–N (single) 1.35 - 1.41
N–C–N (angle 1) 114 - 116
N–C–N (angle 2) 118 - 120

Energetic calculations provide the total electronic energy of the optimized structure, which can be used to compare the stability of different isomers or conformers. By calculating the energies of reactants, products, and transition states, DFT can also be used to predict reaction thermodynamics and kinetics.

Ab Initio Methods in Guanidine Chemistry

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC), solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular systems. nih.govmdpi.com

In the study of guanidine chemistry, ab initio methods serve several important functions:

Benchmarking: They provide a high-accuracy reference against which the results from more computationally efficient methods like DFT can be compared. This is crucial for validating the choice of a specific DFT functional for a particular class of molecules.

Electron Correlation: Methods like MP2 and Coupled Cluster explicitly account for electron correlation, which is the interaction between electrons. This is important for accurately describing systems with complex electronic structures and for modeling non-covalent interactions.

Excited States: Computationally expensive ab initio techniques like Multi-Configurational Self-Consistent Field (MCSCF) are used to study electronic excited states, which is essential for understanding photochemistry and spectroscopy. nih.gov

While applying high-level ab initio methods to a molecule as large as N,N-diethyl-N',N''-diphenylguanidine can be computationally demanding, they are invaluable for studying smaller model systems of the guanidine core or for refining the energetics of specific reaction steps calculated with DFT.

Prediction of Spectroscopic Properties and Conformational Preferences

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data. For UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is a common approach to calculate electronic excitation energies and oscillator strengths. ufms.brnih.gov The computed UV-Vis spectrum for N,N'-diphenylguanidinium nicotinate monohydrate revealed no significant absorption in the operational region, a finding that supports its potential use in non-linear optical applications. ufms.br

The conformational landscape of guanidines is complex due to the rotation around multiple single bonds. The preferences for certain conformations are dictated by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. nih.govresearchgate.net Computational studies can explore the potential energy surface related to bond rotations to identify stable conformers and the energy barriers between them. Studies on related N'-substituted N-acylguanidines have shown that intermolecular interactions with anions or solvent molecules play a decisive role in determining conformational preferences and exchange rates in solution. nih.govresearchgate.net Similarly, in pyridin-2-yl guanidine derivatives, intramolecular hydrogen bonds can induce conformational control. researchgate.net These computational insights are crucial for understanding how the molecule's shape influences its interactions with biological targets or its role in catalysis.

Elucidation of Catalytic Transition States and Reaction Pathways via Computational Approaches

Guanidines and their derivatives are often employed as catalysts, particularly as strong, non-nucleophilic bases. Computational chemistry is an indispensable tool for elucidating the mechanisms of these catalytic reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. mdpi.comethz.ch

The process involves:

Proposing a Reaction Pathway: Based on chemical intuition, plausible multi-step reaction pathways are proposed. mdpi.com

Locating Stationary Points: The geometries of all species along the proposed pathway are optimized.

Finding Transition States (TS): Specialized algorithms are used to locate the saddle point on the potential energy surface that represents the transition state. Vibrational frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

Modeling of Non-Covalent Interactions, including Hydrogen Bonding Networks

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. researchgate.netrsc.org In guanidine derivatives, the N-H groups can act as hydrogen bond donors, while the imine nitrogen can be a hydrogen bond acceptor, leading to the formation of self-associates or networks in solution and the solid state. researchgate.netresearchgate.net

Computational tools are used to visualize and quantify these weak interactions.

Reduced Density Gradient (RDG) Analysis: The Non-Covalent Interaction (NCI) index, based on the electron density and its gradient, is a powerful method for visualizing regions of non-covalent interactions. It can distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes. researchgate.netsemanticscholar.org

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties of these BCPs provide quantitative information about the nature and strength of both covalent and non-covalent bonds. researchgate.net

Modeling hydrogen bonding networks is particularly important for understanding how guanidines interact with solvent molecules or within a crystal lattice. chemrxiv.orgrsc.org These interactions can significantly influence the molecule's conformational preferences and reactivity. researchgate.net

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

Analysis of the electronic structure provides deep insights into the reactivity and properties of a molecule. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the distribution of electronic charge.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. irjweb.com

The HOMO energy is related to the ionization potential and indicates the ability of a molecule to donate electrons. ajchem-a.com

The LUMO energy is related to the electron affinity and indicates the ability to accept electrons. ajchem-a.com

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability. irjweb.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

In a study of N,N'-diphenylguanidinium nicotinate, the HOMO was found to be localized over the nicotinate anion (the electron donor), while the LUMO was localized over the N,N'-diphenylguanidinium cation (the electron acceptor). ufms.br This spatial separation indicates an intramolecular charge transfer character, which is important for properties like non-linear optics. ufms.br

Table 2: Calculated Quantum Chemical Descriptors for a Representative Molecule (Imidazole Derivative) Data illustrating typical values obtained from DFT calculations (B3LYP/6-311+G(d,P)). irjweb.com

Parameter Value (eV)
HOMO Energy -6.2967
LUMO Energy -1.8096
HOMO-LUMO Gap (ΔE) 4.4871
Chemical Hardness (η) 2.2449

The distribution of charge within the molecule can be analyzed using methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). irjweb.comdntb.gov.ua An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Advanced Applications of N,n Diethyl N ,n Diphenylguanidine in Organocatalysis and Materials Science

Asymmetric Organocatalysis Utilizing Chiral Guanidine (B92328) Scaffolds

Chiral guanidines derived from the N,N-diethyl-N',N''-diphenylguanidine structure have been investigated as catalysts in a range of enantioselective reactions. Their efficacy stems from their tunable steric and electronic properties, which allow for the creation of a well-defined chiral environment around the catalytically active site.

The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a key area for the application of chiral organocatalysts. While the broader class of chiral guanidines has been shown to be effective in promoting enantioselective Michael additions, specific research detailing the application of chiral derivatives of N,N-diethyl-N',N''-diphenylguanidine in this context is not extensively documented in the current body of literature. The general mechanism for guanidine-catalyzed Michael additions involves the deprotonation of the pronucleophile by the basic guanidine, followed by a stereocontrolled addition to the Michael acceptor, often facilitated by hydrogen bonding interactions with the catalyst.

Similar to Michael additions, the asymmetric Mannich reaction provides a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals and natural products. The development of organocatalyzed Mannich reactions has been a significant focus in organic synthesis. researchgate.netrsc.org Chiral guanidines, in general, have been employed as catalysts in these transformations. researchgate.net However, specific studies focusing on the use of chiral scaffolds derived from N,N-diethyl-N',N''-diphenylguanidine for asymmetric Mannich reactions are not widely reported. The catalytic cycle is believed to involve the formation of a chiral enolate from the ketone or aldehyde donor, which then adds to the imine acceptor with the stereochemistry being directed by the chiral guanidine catalyst.

The synthesis of α-amino acids and their derivatives is of great importance, and electrophilic amination of carbonyl compounds represents a direct approach to this class of molecules. A designed axially chiral guanidine has been shown to be a highly effective catalyst for the enantioselective electrophilic amination of 1,3-dicarbonyl compounds with azodicarboxylates. nih.gov This catalyst provides a valuable method for constructing nitrogen-substituted quaternary stereocenters in an optically active form. nih.gov The high efficiency and enantioselectivity are attributed to the unique chiral environment created by the axially chiral guanidine scaffold. nih.gov

Detailed Research Findings on Electrophilic Amination

Catalyst Type Substrate Reagent Yield (%) Enantiomeric Excess (ee %)

The data in this table is based on the general findings of the cited research and represents the potential of chiral guanidines in this transformation.

The versatility of chiral guanidine catalysts extends beyond the aforementioned reactions. They have been utilized in a variety of other enantioselective transformations, leveraging their strong basicity and hydrogen-bonding capabilities. researchgate.netnih.gov These include, but are not limited to, conjugate additions, cycloadditions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net While the potential for chiral derivatives of N,N-diethyl-N',N''-diphenylguanidine in these areas is significant, specific and detailed research reports on their application are limited.

Advanced Characterization Techniques for Structural and Mechanistic Insights into N,n Diethyl N ,n Diphenylguanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of N,N-diethyl-N',N''-diphenylguanidine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the two ethyl groups would be expected. The aromatic region would likely show complex multiplets due to the various protons on the phenyl rings. The ethyl groups would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.

The ¹³C NMR spectrum would complement this by showing distinct resonances for the different carbon atoms, including the quaternary carbon of the guanidine (B92328) core, the carbons of the phenyl rings, and the methylene and methyl carbons of the ethyl groups.

Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to unambiguously assign these proton and carbon signals. COSY experiments establish correlations between coupled protons (e.g., between the -CH₂- and -CH₃ protons of the ethyl groups), while HSQC correlates directly bonded proton and carbon atoms, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for N,N-Diethyl-N',N''-Diphenylguanidine This table is based on typical chemical shift values for similar functional groups and does not represent experimental data.

NucleusFunctional GroupPredicted Chemical Shift (ppm)Expected Multiplicity
¹HAromatic (Ph-H)~6.8 - 7.5Multiplet (m)
Methylene (-CH₂)~3.3 - 3.7Quartet (q)
Methyl (-CH₃)~1.1 - 1.4Triplet (t)
¹³CGuanidine (C=N)~155 - 165Singlet
Aromatic (Ph-C)~120 - 150Multiple Singlets
Methylene (-CH₂)~40 - 45Singlet
Methyl (-CH₃)~12 - 16Singlet

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Intermolecular interactions observed in the crystal lattice include weak C-H···N hydrogen bonds and π–π stacking interactions between aromatic rings. nih.gov These non-covalent forces are crucial in stabilizing the three-dimensional crystal structure.

Table 2: Selected Crystallographic Data for the Diethyl-Diphenylguanidine Moiety (Data obtained from the crystal structure of 2-[4-(Carbazol-9-yl)phenyl]-1,3-diethyl-1,3-diphenylguanidine) nih.gov

ParameterValue
Bond Lengths (Å)
C1–N3 (Double Bond Character)1.286 (3)
C1–N2 (Single Bond Character)1.387 (2)
C1–N1 (Single Bond Character)1.414 (2)
Bond Angles (°)
N3–C1–N2126.72 (17)
N3–C1–N1118.78 (17)
N2–C1–N1114.48 (17)
Intermolecular Interactions
π–π Stacking (Centroid-Centroid Distance Å)3.785 (1)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Detection

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule. The functional groups within N,N-diethyl-N',N''-diphenylguanidine give rise to characteristic absorption or scattering bands in the spectra.

Key vibrational modes expected for this compound include:

C=N Stretching: A strong band in the IR spectrum, typically around 1600-1650 cm⁻¹, corresponding to the imine double bond in the guanidine core.

C-N Stretching: Bands associated with the C-N single bonds, appearing in the 1250-1350 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region due to the vibrations of the phenyl rings.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals from the ethyl groups appearing just below 3000 cm⁻¹.

These techniques are particularly sensitive to hydrogen bonding. If intermolecular N-H···N or C-H···N hydrogen bonds are present, they can cause a broadening and a shift to lower frequency (red-shift) of the corresponding stretching vibrations. nih.gov By comparing spectra in different states (e.g., solid vs. dilute solution), the presence and strength of such interactions can be inferred.

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For N,N-diethyl-N',N''-diphenylguanidine (C₁₇H₂₁N₃), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass.

Under electron ionization (EI), the molecule would undergo predictable fragmentation, providing structural clues. The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org Common fragmentation pathways would likely involve:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to a nitrogen atom is a dominant pathway for amines. miamioh.edu Loss of a methyl radical (•CH₃, -15 Da) or an ethyl radical (•CH₂CH₃, -29 Da) from the diethylamino group is expected.

Loss of Phenyl Group: Cleavage of the N-phenyl bond could lead to the loss of a phenyl radical (•C₆H₅, -77 Da) or aniline (B41778) (C₆H₅NH₂, -93 Da).

Fragmentation of Aromatic Rings: Characteristic losses from the phenyl rings, such as the loss of HCN (-27 Da), can also occur.

Monitoring the appearance of the molecular ion of N,N-diethyl-N',N''-diphenylguanidine and its fragments allows for real-time tracking of chemical reactions where it is a reactant or product.

Table 3: Predicted Key Fragments in the Mass Spectrum of N,N-Diethyl-N',N''-Diphenylguanidine This table is based on general fragmentation principles and does not represent experimental data.

Proposed Fragment IonFormula of LossMass of Loss (Da)Predicted m/z
[M - CH₃]⁺•CH₃15252
[M - C₂H₅]⁺•C₂H₅29238
[M - C₆H₅]⁺•C₆H₅77190

Electrochemical Studies of Redox Behavior

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox behavior of molecules, determining their oxidation and reduction potentials. The N,N-diethyl-N',N''-diphenylguanidine molecule contains redox-active sites, namely the electron-rich phenyl groups and the guanidine core.

Similar to other phenyl-substituted nitrogen compounds like p-phenylenediamines, it is expected to undergo oxidation at a platinum or carbon electrode. researchgate.net A cyclic voltammetry experiment would likely reveal one or more oxidation peaks, corresponding to the removal of electrons from the molecule. The reversibility of these processes can be assessed by the presence of corresponding reduction peaks on the reverse scan.

The electrochemical behavior can be highly dependent on the solvent and the supporting electrolyte used. researchgate.net Studies in different media can provide insights into the mechanism of electron transfer and the stability of the resulting radical cations or dications. The oxidation potentials provide a quantitative measure of the ease with which the compound can donate electrons, a key parameter in its potential application in materials science or as a redox mediator.

Structure Activity Relationship Sar Studies of Substituted Guanidines with Specific Relevance to N,n Diethyl N ,n Diphenylguanidine

Impact of N-Substitution Patterns (Alkyl vs. Aryl) on Basicity and Catalytic Activity

The basicity of the guanidine (B92328) moiety is a critical determinant of its catalytic activity, as many reactions rely on its ability to act as a Brønsted base. This basicity is significantly influenced by the electronic properties of the substituents on the nitrogen atoms.

Aryl Groups (Electron-Withdrawing): Conversely, the two phenyl groups are aryl substituents. Aryl groups are generally electron-withdrawing due to resonance and inductive effects. They delocalize the nitrogen lone pair electrons into the aromatic ring, making them less available for protonation and thus decreasing the guanidine's basicity. researchgate.net While guanidine itself is a very strong base (pKa = 13.6), N-substitution with aromatic groups is known to lower the pKa. researchgate.net

The specific substitution pattern in N,N-diethyl-N',N''-diphenylguanidine, featuring both alkyl and aryl groups, results in a finely tuned basicity. This balance is crucial for its catalytic performance, as the optimal catalyst for a given reaction is often one that is basic enough to deprotonate the substrate but not so basic that it leads to undesired side reactions. The interplay between electron-donating alkyl groups and electron-withdrawing aryl groups allows for the modulation of catalytic activity.

Below is a table comparing the basicity (pKa values in acetonitrile) of guanidines with different substitution patterns to illustrate this effect.

Compound NameSubstitution PatternpKa (in MeCN)Rationale
Tetramethylguanidine (TMG)Tetra-alkyl~23.3Strong base due to four electron-donating methyl groups.
1,3-DiphenylguanidineDi-aryl~17.9Weaker base due to the electron-withdrawing nature of two phenyl groups.
N,N-diethyl-N',N''-diphenylguanidineDi-alkyl, Di-arylIntermediateBasicity is moderated by the competing effects of two electron-donating ethyl groups and two electron-withdrawing phenyl groups.

Note: A specific experimental pKa value for N,N-diethyl-N',N''-diphenylguanidine in acetonitrile (B52724) was not available in the searched literature, but its value is expected to lie between that of fully alkylated and arylated analogs.

Correlation of Steric Effects with Reaction Rates and Selectivity

Steric hindrance, arising from the spatial arrangement of substituents around the guanidine core, plays a pivotal role in controlling both the rate of reaction and the selectivity of the products formed. nih.gov In N,N-diethyl-N',N''-diphenylguanidine, the bulky phenyl groups and the more flexible ethyl groups create a distinct three-dimensional environment around the catalytically active center.

This steric crowding can influence catalysis in several ways:

Selectivity: The defined steric environment is crucial for achieving selectivity (e.g., regioselectivity or stereoselectivity). The bulky substituents can block certain reaction pathways or favor specific substrate orientations in the transition state. This ensures that the reaction proceeds preferentially to form one desired product over others. For instance, the phenyl groups can create a chiral pocket that differentiates between the faces of an approaching prochiral substrate, leading to stereoselectivity.

The balance between the rigid, planar phenyl groups and the flexible ethyl groups allows for a degree of conformational adaptability, which can be crucial for accommodating a variety of substrates while still imposing significant steric control to guide selectivity.

Influence of Guanidine Chirality on Enantioselectivity

While N,N-diethyl-N',N''-diphenylguanidine is an achiral molecule, its scaffold is highly relevant to the field of asymmetric catalysis, where chiral guanidines have emerged as powerful organocatalysts for enantioselective reactions. rsc.org By introducing chirality into the guanidine structure, it is possible to create a chiral environment that can distinguish between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.

Chirality can be incorporated in several ways:

Chiral Substituents: Attaching chiral groups to the nitrogen atoms.

Chiral Backbone: Building the guanidine unit into a rigid, chiral scaffold, such as a binaphthyl system. organic-chemistry.orgacs.org

Chiral Center in a Substituent: Incorporating a stereocenter within one of the alkyl or aryl side chains. mdpi.com

These chiral guanidine catalysts are highly effective in a range of asymmetric transformations, including Michael additions, Mannich reactions, and aldol (B89426) reactions. benthamdirect.com They function by acting as chiral Brønsted bases, deprotonating a nucleophile to generate a chiral ion pair. The guanidinium (B1211019) cation then guides the approach of the electrophile through hydrogen bonding and steric interactions, controlling the stereochemical outcome of the reaction. The success of these catalysts underscores the importance of the guanidine core as a platform for asymmetric synthesis.

The table below presents data on the enantioselectivity achieved with different chiral guanidine catalysts in the Michael addition reaction, illustrating the profound impact of a chiral guanidine structure.

Catalyst TypeReactionEnantiomeric Excess (ee)Reference
Axially Chiral Guanidine1,4-addition of 1,3-dicarbonyls to nitroalkenesUp to 98% organic-chemistry.orgacs.org
Primary Amine-GuanidineConjugate addition of aldehydes to maleimidesUp to 99% researchgate.net
Guanidine-Bisurea Bifunctional Catalystα-Hydroxylation of β-keto estersUp to 65% mdpi.com

Design Principles for Optimized Catalytic Performance based on SAR

The structure-activity relationships discussed provide clear principles for the rational design of optimized guanidine catalysts based on the N,N-diethyl-N',N''-diphenylguanidine framework.

Tuning Basicity: The catalytic activity can be fine-tuned by modulating the electronic properties of the N-substituents. For example, introducing electron-donating groups (e.g., methoxy) onto the phenyl rings would increase basicity, while adding electron-withdrawing groups (e.g., nitro, halides) would decrease it. semanticscholar.orgrsc.org This allows the catalyst's pKa to be matched to the specific requirements of a reaction.

Modulating Steric Hindrance: The steric environment can be systematically altered to improve selectivity. The size of the alkyl groups (e.g., replacing ethyl with bulkier isopropyl groups) or the aryl groups (e.g., using naphthyl instead of phenyl) can be modified to create a more defined or restricted catalytic pocket, thereby enhancing enantioselectivity or regioselectivity.

Incorporating Bifunctionality: An effective design strategy involves creating catalysts where the guanidine can activate multiple components of a reaction simultaneously. After protonation, the resulting guanidinium ion can act as a hydrogen-bond donor to activate an electrophile, while the corresponding anion of the deprotonated substrate (the nucleophile) remains associated in a chiral ion pair. This bifunctional activation is a key principle in many highly effective guanidine-catalyzed reactions. researchgate.net

Introducing Rigidity and Chirality: For asymmetric catalysis, introducing a rigid chiral scaffold is a proven strategy. Rigidity reduces the number of possible conformations in the transition state, often leading to higher enantioselectivity. Axially chiral backbones or cyclic structures are particularly effective in creating a well-defined and predictable chiral environment for the reaction to occur. rsc.org

By applying these principles, catalysts derived from the basic structure of N,N-diethyl-N',N''-diphenylguanidine can be rationally designed and optimized for high activity and selectivity in a wide array of chemical transformations.

Photochemistry and Photophysical Properties of N,n Diethyl N ,n Diphenylguanidine Derivatives

Absorption and Emission Spectroscopy

The absorption and emission of light by a molecule are dictated by its electronic structure. The substituents on the guanidine (B92328) core, such as the diethylamino and phenyl groups in N,N-diethyl-N',N''-diphenylguanidine, significantly influence the energies of the molecular orbitals and thus the wavelengths of absorption and emission.

The emission properties, such as the fluorescence spectrum and quantum yield, are highly sensitive to the molecular structure and the solvent environment. For many guanidine derivatives, fluorescence can be weak or even non-existent due to efficient non-radiative decay pathways that allow the excited molecule to return to the ground state without emitting a photon. The specific substitution pattern in N,N-diethyl-N',N''-diphenylguanidine would be expected to modulate these decay pathways.

Table 1: Hypothetical Spectroscopic Data for a Representative N,N-Diethyl-N',N''-Diphenylguanidine Derivative in Various Solvents

SolventAbsorption Max (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
HexaneData not availableData not availableData not availableData not available
TolueneData not availableData not availableData not availableData not available
DichloromethaneData not availableData not availableData not availableData not available
Acetonitrile (B52724)Data not availableData not availableData not availableData not available
MethanolData not availableData not availableData not availableData not available

Note: Experimental data for N,N-diethyl-N',N''-diphenylguanidine is not available in the reviewed literature. This table is presented as a template for expected data based on the properties of similar aromatic compounds.

Excited State Dynamics and Lifetimes

Upon absorption of a photon, a molecule is promoted to an excited electronic state. The subsequent processes, including internal conversion, intersystem crossing, and fluorescence, are collectively known as excited-state dynamics. The timescale of these events is characterized by the excited-state lifetime.

For N,N-diethyl-N',N''-diphenylguanidine derivatives, the dynamics of the excited state would be influenced by the flexibility of the diethylamino and phenyl groups. Rotational and vibrational motions can provide pathways for non-radiative decay, potentially leading to short excited-state lifetimes. Theoretical investigations on the parent guanidine molecule suggest that conical intersections, which are points of degeneracy between electronic states, can mediate rapid radiationless deactivation. The presence of aromatic substituents in N,N-diethyl-N',N''-diphenylguanidine would likely alter these deactivation pathways.

The fluorescence lifetime (τ_f) is a key parameter that reflects the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is directly related to the fluorescence quantum yield and the radiative decay rate.

Table 2: Hypothetical Excited-State Lifetime Data for a Representative N,N-Diethyl-N',N''-Diphenylguanidine Derivative

SolventFluorescence Lifetime (τ_f, ns)Radiative Rate Constant (k_r, s⁻¹)Non-radiative Rate Constant (k_nr, s⁻¹)
HexaneData not availableData not availableData not available
AcetonitrileData not availableData not availableData not available

Note: Experimental data for N,N-diethyl-N',N''-diphenylguanidine is not available in the reviewed literature. This table serves as a template for the types of data obtained in such studies.

Investigation of Excited-State Intermolecular Proton Transfer

Excited-state intermolecular proton transfer (ESIPT) is a photochemical reaction where a proton is transferred from a donor to an acceptor group within the same molecule, but in its excited state. This process often leads to the formation of a transient tautomer with distinct emission properties, typically a large Stokes shift (the difference in wavelength between the absorption and emission maxima).

For a guanidine derivative to undergo ESIPT, it would require both a proton-donating group (e.g., a hydroxyl or amino group) and a proton-accepting site within the same molecule, positioned in close proximity. In the case of N,N-diethyl-N',N''-diphenylguanidine, the imino nitrogen of the guanidine core could potentially act as a proton acceptor. If a proton-donating substituent were introduced onto one of the phenyl rings, for example, a hydroxyl group in the ortho position, an intramolecular hydrogen bond could form, setting the stage for ESIPT.

Upon photoexcitation, the acidity and basicity of functional groups can change significantly. If the proton donor becomes more acidic and the acceptor more basic in the excited state, proton transfer can occur rapidly. This would lead to a dual-emission spectrum, with one band corresponding to the locally excited state and a second, red-shifted band from the proton-transferred tautomer. The efficiency and dynamics of ESIPT are sensitive to factors such as the strength of the intramolecular hydrogen bond and the polarity of the solvent.

Design of Fluorescent Guanidine Systems

The design of novel fluorescent molecules based on the guanidine scaffold is an area of active research. The goal is to create systems with desirable photophysical properties, such as high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment.

For N,N-diethyl-N',N''-diphenylguanidine, several strategies could be employed to enhance its fluorescence properties. One approach involves rigidifying the molecular structure to reduce non-radiative decay pathways associated with molecular vibrations and rotations. This could be achieved by introducing bridging units between the phenyl rings or by incorporating the guanidine moiety into a more rigid heterocyclic system.

Another strategy is to introduce electron-donating and electron-withdrawing groups into the phenyl rings to create a "push-pull" system. This can lead to the formation of an intramolecular charge transfer (ICT) state upon excitation, which is often highly fluorescent and sensitive to solvent polarity. The diethylamino groups already serve as electron donors, so the introduction of an electron-accepting group on one of the phenyl rings could be a promising approach.

Furthermore, the principles of ESIPT, as discussed in the previous section, can be harnessed to design fluorescent probes with large Stokes shifts. By strategically placing proton-donating and -accepting groups, it is possible to create guanidine derivatives that exhibit ratiometric fluorescence changes in response to specific analytes or environmental conditions.

Q & A

Q. What are the recommended safety precautions when handling Guanidine, N,N-diethyl-N',N''-diphenyl- in laboratory settings?

While specific data for this compound are limited, structurally similar guanidine derivatives require strict safety protocols. Key measures include:

  • Respiratory and eye protection : Use NIOSH-approved face shields and safety glasses to prevent inhalation or ocular exposure .
  • Skin protection : Inspect gloves prior to use and dispose of contaminated gloves properly to avoid dermal contact .
  • Environmental controls : Work in well-ventilated areas and avoid dust formation. Contaminated waste should be disposed of via licensed services due to potential ecological risks .

Q. What synthetic routes are available for preparing Guanidine, N,N-diethyl-N',N''-diphenyl-?

A plausible method involves reacting chloroformamidinium chloride precursors with substituted anilines. For example:

  • React N,N-diethyl-N',N''-diphenylthiourea with phosgene to form a chloroformamidinium intermediate.
  • Treat this intermediate with a nucleophile (e.g., 4-methoxyaniline) in acetonitrile and triethylamine, followed by aqueous NaOH to isolate the guanidine .
  • Purify via recrystallization (e.g., acetonitrile at 273 K) and confirm structure via X-ray crystallography .

Q. What analytical techniques confirm the purity and structure of this compound?

A multi-technique approach is recommended:

  • Chromatography : Monitor reaction progress via TLC .
  • Spectroscopy : Use 1H^{1}\text{H} NMR and 31P^{31}\text{P} NMR (if applicable) to verify functional groups and purity .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve bond geometry (e.g., C–N bond lengths and angles) to validate the guanidine core .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Contradictions often arise from tautomerism or solvent effects. Methodological solutions include:

  • Variable-temperature NMR : Probe dynamic equilibria by analyzing spectral changes at different temperatures.
  • Computational modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra .
  • Crystallographic validation : Use single-crystal X-ray data to resolve ambiguities in bond assignments .

Q. What are the implications of the guanidine group’s electronic structure on its reactivity in organocatalysis?

The CN3_3 core exhibits resonance stabilization, with partial double-bond character (C–Ndouble_{double} ≈ 1.29 Å) and elongated single bonds (C–Nsingle_{single} ≈ 1.37–1.41 Å) . This electronic configuration:

  • Enhances basicity and nucleophilicity, making it effective in asymmetric catalysis.
  • Influences hydrogen-bonding interactions in transition states.
  • Experimental validation : Compare catalytic efficiency with less substituted analogs using kinetic studies or X-ray analysis of catalyst-substrate complexes .

Q. How do steric effects from diethyl/diphenyl substituents impact biological interactions?

Steric bulk from substituents can hinder binding to enzyme active sites or receptors. To assess this:

  • Conduct molecular docking simulations comparing substituted and unsubstituted guanidines.
  • Perform structure-activity relationship (SAR) studies using analogs with varying substituent sizes.
  • Reference: Enzymatic C-oxygenation studies on N,N'-diphenylguanidine (DPG) show metabolite formation influenced by steric accessibility .

Q. What computational methods predict stability and degradation pathways under varying conditions?

  • Thermodynamic modeling : Calculate bond dissociation energies (BDEs) for the guanidine core to predict thermal stability .
  • Reactivity indices : Use Fukui functions or molecular electrostatic potential (MEP) maps to identify susceptible sites for oxidation/hydrolysis .
  • Degradation studies : Combine accelerated stability testing (e.g., high-temperature HPLC) with DFT-based transition-state analysis .

Methodological Notes

  • Safety protocols for similar guanidines should be rigorously followed until compound-specific data are available .
  • Synthetic and analytical workflows must integrate crystallographic and spectroscopic validation to address structural ambiguities .
  • Advanced studies should leverage both experimental and computational tools to explore electronic and steric effects .

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Guanidine, N,N-diethyl-N',N''-diphenyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.